BuChE-IN-TM-10
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Overview
Description
BuChE-IN-TM-10, also known as TM-10, is a potent inhibitor of butyrylcholinesterase (BuChE). It exhibits an IC50 value of 8.9 nM, effectively inhibiting and disaggregating self-induced amyloid-beta aggregation. This compound displays significant antioxidant activity and demonstrates substantial penetration through the blood-brain barrier, making it a promising candidate for the treatment of Alzheimer’s disease .
Preparation Methods
The synthesis of BuChE-IN-TM-10 involves the combination of ferulic acid derivatives. The synthetic route includes several steps, starting with the preparation of the ferulic acid derivative, followed by its reaction with other chemical intermediates under specific conditions. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .
Chemical Reactions Analysis
BuChE-IN-TM-10 undergoes various chemical reactions, including:
Oxidation: The compound exhibits antioxidant properties, indicating its ability to undergo oxidation reactions.
Reduction: It can participate in reduction reactions, particularly in the context of its antioxidant activity.
Substitution: The compound can undergo substitution reactions, especially in the presence of specific reagents and conditions.
Common reagents used in these reactions include DMSO and other organic solvents. The major products formed from these reactions are typically derivatives of the original compound, which retain its inhibitory and antioxidant properties .
Scientific Research Applications
BuChE-IN-TM-10 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the inhibition of butyrylcholinesterase and related enzymes.
Biology: Investigated for its potential to inhibit amyloid-beta aggregation, a key factor in Alzheimer’s disease.
Medicine: Explored as a potential therapeutic agent for Alzheimer’s disease due to its ability to penetrate the blood-brain barrier and exhibit antioxidant activity.
Industry: Utilized in the development of new drugs and therapeutic agents targeting neurodegenerative diseases
Mechanism of Action
BuChE-IN-TM-10 exerts its effects by inhibiting the activity of butyrylcholinesterase, an enzyme involved in the hydrolysis of esters of choline. The compound binds to the active site of the enzyme, preventing it from catalyzing the hydrolysis of acetylcholine and other substrates. This inhibition leads to a decrease in the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission. Additionally, the compound’s antioxidant properties contribute to its neuroprotective effects .
Comparison with Similar Compounds
BuChE-IN-TM-10 is unique in its combination of butyrylcholinesterase inhibition, antioxidant activity, and blood-brain barrier penetration. Similar compounds include:
Ethidium bromide: Known for its DNA intercalating properties.
Meseclazone: A nonsteroidal anti-inflammatory drug.
Pentolinium tartrate: A ganglionic blocker.
Peimisine: An alkaloid with various biological activities.
Lobelanidine: An alkaloid with potential therapeutic applications
These compounds, while sharing some properties with this compound, do not exhibit the same combination of activities, making this compound a unique and valuable compound for research and therapeutic applications.
Properties
Molecular Formula |
C32H38N2O3 |
---|---|
Molecular Weight |
498.7 g/mol |
IUPAC Name |
(E)-3-[4-[4-[benzyl(ethyl)amino]butoxy]-3-methoxyphenyl]-1-(3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one |
InChI |
InChI=1S/C32H38N2O3/c1-3-33(24-27-11-5-4-6-12-27)20-9-10-22-37-30-17-15-26(23-31(30)36-2)16-18-32(35)34-21-19-28-13-7-8-14-29(28)25-34/h4-8,11-18,23H,3,9-10,19-22,24-25H2,1-2H3/b18-16+ |
InChI Key |
CGZGXSZYVAXOGJ-FBMGVBCBSA-N |
Isomeric SMILES |
CCN(CCCCOC1=C(C=C(C=C1)/C=C/C(=O)N2CCC3=CC=CC=C3C2)OC)CC4=CC=CC=C4 |
Canonical SMILES |
CCN(CCCCOC1=C(C=C(C=C1)C=CC(=O)N2CCC3=CC=CC=C3C2)OC)CC4=CC=CC=C4 |
Origin of Product |
United States |
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